NGR1 demonstrates neuroprotective properties, potentially offering benefits for conditions like stroke and neurodegenerative diseases. Studies suggest NGR1 protects neurons from damage caused by reduced blood flow and oxygen supply through various mechanisms, including:
NGR1 has shown potential in protecting various organs from damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to tissues after a period of deprivation. This injury is relevant to conditions like heart attack, stroke, and kidney failure. NGR1's protective effects are attributed to:
Research is ongoing to explore NGR1's potential benefits in various other areas, including:
Notoginsenoside R1 is a bioactive compound derived from the roots and rhizomes of Panax notoginseng, a plant known for its medicinal properties. As a member of the protopanaxatriol saponin family, Notoginsenoside R1 has garnered attention for its diverse pharmacological effects, including cardioprotective, neuroprotective, and anti-inflammatory properties. Its chemical structure features a triterpenoid backbone, which is characteristic of ginsenosides, contributing to its biological activities and therapeutic potential.
The biological activities of Notoginsenoside R1 include:
The synthesis of Notoginsenoside R1 can occur through two primary methods:
Notoginsenoside R1 has several potential applications in medicine due to its pharmacological properties:
Interaction studies have highlighted the following aspects regarding Notoginsenoside R1:
Notoginsenoside R1 shares similarities with other ginsenosides but also exhibits unique characteristics. Here are some comparable compounds:
Compound Name | Source | Key Activity | Unique Feature |
---|---|---|---|
Ginsenoside Rb1 | Panax ginseng | Neuroprotection | Stronger sedative effects |
Ginsenoside Rd | Panax notoginseng | Cardioprotection | More potent in vasodilation |
Ginsenoside Re | Panax ginseng | Anti-inflammatory | Better solubility in water |
Ginsenoside F2 | Panax notoginseng | Antioxidant | Higher anti-cancer activity |
Notoginsenoside R1 is unique due to its specific action on multiple signaling pathways that confer both neuroprotective and cardioprotective effects, making it a versatile compound in therapeutic applications. Its distinct mechanisms of action set it apart from other ginsenosides, emphasizing its potential as a novel therapeutic agent.
Notoginsenoside R1 represents a structurally complex dammarane-type triterpenoid saponin with the established molecular formula C47H80O18 [1] [2] [3]. The compound exhibits a molecular weight of 933.14 daltons, as determined through mass spectrometric analysis and computational methods [1] [21] [22]. The Chemical Abstracts Service has assigned the registry number 80418-24-2 to this compound, facilitating its identification in chemical databases and literature [1] [3].
The compound is recognized under multiple synonymic designations within the scientific literature. The primary alternative nomenclature includes Sanchinoside R1, which reflects its botanical origin from Panax notoginseng [1] [2] [3]. Additional systematic names encompass Sanqi glucoside R1, Notoginseng saponin R1, and Notoginsenoside Fb [1]. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as (3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside [1] [22].
The standardized International Chemical Identifier Key for Notoginsenoside R1 is LLPWNQMSUYAGQI-OOSPGMBYSA-N, providing a unique alphanumeric representation for computational chemistry applications [1] [21] [23]. The compound's molecular descriptor number in the PubChem database is CID 441934, establishing its digital fingerprint for structural searches and comparative analyses [2] [3].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C47H80O18 | [1] [2] [3] |
Molecular Weight | 933.14 Da | [1] [21] [22] |
CAS Registry Number | 80418-24-2 | [1] [3] |
InChI Key | LLPWNQMSUYAGQI-OOSPGMBYSA-N | [1] [21] [23] |
PubChem CID | 441934 | [2] [3] |
Notoginsenoside R1 exhibits a characteristic dammarane triterpene skeletal framework, which constitutes the fundamental structural foundation of this ginsenoside class [2] [3] [10]. The dammarane backbone comprises seventeen carbon atoms arranged in four interconnected rings, specifically designated as rings A, B, C, and D in accordance with established triterpenoid nomenclature [10] [30]. This tetracyclic structure represents the core aglycone portion of the molecule, upon which the distinctive glycosylation pattern is superimposed [2] [3].
The hydroxylation pattern of the dammarane skeleton demonstrates specific stereochemical configurations at multiple carbon positions. The compound contains hydroxyl groups positioned at C-3β, C-6α, C-12β, and C-20 pro-S positions [2] [3]. These hydroxyl substituents establish the fundamental substitution pattern that distinguishes Notoginsenoside R1 from other members of the ginsenoside family [2] [3]. Additionally, the presence of a double bond between carbon atoms 24 and 25 introduces an unsaturated component to the side chain structure [2] [3].
The glycosylation pattern of Notoginsenoside R1 demonstrates considerable structural complexity through the attachment of specific sugar moieties at predetermined positions. At the C-6 position, a disaccharide unit consisting of β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside is attached via glycosidic linkage [2] [3] [17]. This disaccharide arrangement involves a xylose sugar linked through a 1,2-glycosidic bond to glucose, which subsequently connects to the aglycone through the C-6 hydroxyl group [2] [3] [17].
The C-20 position bears a single β-D-glucopyranoside moiety, representing a monosaccharide attachment point [2] [3]. This glucoside substitution contributes significantly to the overall hydrophilicity of the molecule and influences its biological activity profile [2] [3]. The specific stereochemical configuration of these glycosidic linkages follows the β-anomeric form, which is characteristic of naturally occurring ginsenosides [2] [3].
Nuclear magnetic resonance spectroscopic analysis has provided detailed structural confirmation of the glycosylation patterns and backbone configuration. Carbon-13 nuclear magnetic resonance data reveals distinct chemical shift patterns consistent with the proposed dammarane structure and glycoside attachments [8] [17]. Proton nuclear magnetic resonance spectroscopy further corroborates the stereochemical assignments and confirms the presence of the characteristic sugar proton signals [8] [17].
Structural Component | Position | Configuration | Linkage Type |
---|---|---|---|
Hydroxyl Group | C-3 | β | - |
Disaccharide Unit | C-6 | α | β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside |
Hydroxyl Group | C-12 | β | - |
Monosaccharide Unit | C-20 | pro-S | β-D-glucopyranoside |
Double Bond | C-24/C-25 | E | - |
The physicochemical characteristics of Notoginsenoside R1 demonstrate distinctive properties that significantly influence its pharmaceutical applications and biological performance. The compound exhibits a melting point range of 215-217°C under standard atmospheric conditions, indicating considerable thermal stability within this temperature range [1] [21]. The predicted boiling point reaches 1010.5±65.0°C, though this value represents a computational estimation rather than experimental determination [1] [21].
The density of Notoginsenoside R1 has been calculated as 1.39±0.1 g/cm³, reflecting the substantial molecular mass and compact structural arrangement [1] [21]. The predicted pKa value of 12.85±0.70 indicates weak acidic properties, with ionization occurring only under highly basic conditions [1] [21]. The estimated logarithmic partition coefficient (LogP) of 1.354 suggests moderate lipophilicity, though the presence of multiple sugar moieties substantially reduces membrane permeability [1] [21].
Solubility characteristics present significant challenges for pharmaceutical formulation and biological applications. Aqueous solubility demonstrates limited capacity, with water solubility reported as approximately 1 mg/mL under standard conditions, producing clear and colorless solutions [1] [7]. This relatively low aqueous solubility reflects the amphiphilic nature of the molecule, where the hydrophobic dammarane backbone competes with the hydrophilic sugar moieties [1] [7].
Organic solvent solubility varies considerably depending on the chemical nature of the solvent system. Dimethyl sulfoxide demonstrates superior dissolution capacity, achieving concentrations of approximately 100 mg/mL [4] [7]. Ethanol provides moderate solubility at approximately 0.1 mg/mL, while dimethyl formamide exhibits enhanced dissolution properties reaching 15 mg/mL [7]. These solubility patterns indicate preferential dissolution in polar aprotic solvents compared to protic systems [7].
Stability considerations encompass multiple environmental factors that can influence molecular integrity. Thermal stability studies indicate that Notoginsenoside R1 maintains structural integrity under moderate temperature conditions, with optimal enzymatic transformation occurring at temperatures between 60-80°C [18]. The compound demonstrates pH stability across physiological ranges, with optimal enzymatic processing observed at pH 6.0 [18].
Photostability represents an important consideration for storage and handling protocols. The compound lacks chromophores that absorb wavelengths greater than 290 nanometers, suggesting resistance to direct photolytic degradation under normal lighting conditions [2]. However, oxidative stress conditions can potentially compromise molecular stability, particularly in the presence of reactive oxygen species [31] [33].
Bioavailability challenges constitute a major limitation for therapeutic applications of Notoginsenoside R1. The compound exhibits poor membrane permeability characteristics, with an apparent permeability coefficient of approximately 1×10⁻⁷ cm/s across Caco-2 cell monolayers [13]. This low permeability primarily results from the high molecular weight and multiple polar functional groups that impede transcellular transport [13] [14].
Intestinal metabolism significantly influences bioavailability through bacterial transformation processes. Human intestinal bacteria demonstrate the capacity to metabolize Notoginsenoside R1 through stepwise deglycosylation, producing metabolites including ginsenosides Rg1, F1, and 20(S)-protopanaxatriol [5] [13]. This metabolic transformation follows a sequential pathway where progressive sugar removal enhances membrane permeability but reduces the parent compound concentration [5] [13].
Pharmacokinetic studies reveal maximum plasma concentrations (Cmax) of approximately 6.45 μg/L following oral administration, with time to maximum concentration (Tmax) occurring at 0.5 hours [13]. The area under the concentration-time curve demonstrates low values, confirming limited oral bioavailability [12] [13]. Various formulation strategies, including liposomal delivery systems and permeation enhancers, have been investigated to address these bioavailability limitations [12] [15].
Property | Value | Units | Reference |
---|---|---|---|
Melting Point | 215-217 | °C | [1] [21] |
Density | 1.39±0.1 | g/cm³ | [1] [21] |
pKa | 12.85±0.70 | - | [1] [21] |
LogP | 1.354 | - | [1] [21] |
Water Solubility | 1 | mg/mL | [1] [7] |
DMSO Solubility | 100 | mg/mL | [4] [7] |
Apparent Permeability | 1×10⁻⁷ | cm/s | [13] |
Cmax (oral) | 6.45 | μg/L | [13] |
Tmax | 0.5 | hours | [13] |
Irritant